Product packaging for 2-Methyl-5-(pyridin-2-YL)aniline(Cat. No.:)

2-Methyl-5-(pyridin-2-YL)aniline

Cat. No.: B13285402
M. Wt: 184.24 g/mol
InChI Key: LBKPLWQTEXXBGC-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Aniline Hybrid Systems in Chemical Science

Pyridine-aniline hybrid systems are of considerable importance in medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the aniline (B41778) moiety, a benzene (B151609) ring bearing an amino group, together create a scaffold with unique electronic and structural properties. nih.govrsc.org This combination often imparts valuable pharmacological activities, making these hybrids sought-after templates for drug discovery. tulane.edunih.govnih.gov They are integral to the development of kinase inhibitors for cancer therapy and have been explored for their potential in treating a range of other diseases. mdpi.comcymitquimica.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aniline's amino group can be a hydrogen bond donor, facilitating interactions with biological targets. nih.gov

Interdisciplinary Research Perspectives on 2-Methyl-5-(pyridin-2-YL)aniline (B6145681) Scaffolds

While specific research on this compound is lacking, the broader scaffold is a focal point of interdisciplinary research. In materials science, pyridine derivatives are investigated for their potential in creating advanced materials, coatings, and electronics. lucintel.com The electronic properties of such hybrids can be tuned for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The development of bio-based pyridine derivatives is also a growing area of interest, aiming to enhance sustainability. lucintel.com In medicinal chemistry, the focus remains on synthesizing and evaluating libraries of pyridine-aniline derivatives to identify new therapeutic agents. nih.govnih.gov

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound is largely undefined due to the absence of dedicated studies. While it is available from several chemical suppliers, its use in published research is not documented. cymitquimica.com Future research trajectories would logically involve initial exploratory studies to characterize its fundamental chemical and physical properties.

Given the significance of the broader pyridine-aniline class, potential future research could investigate:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its derivatives, followed by comprehensive spectroscopic and structural analysis.

Medicinal Chemistry: Screening for biological activity, particularly as a kinase inhibitor, given the prevalence of this application in related compounds. mdpi.com

Materials Science: Exploration of its photophysical properties to assess its suitability for applications in electronic materials. acs.org

Until such foundational research is undertaken and published, this compound will remain a molecule of theoretical interest rather than one with a defined role in advanced organic research.

Compound Information

Compound Name
This compound
Pyridine
Aniline
Kinase Inhibitors
Sulfapyridine
Beta Picoline

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 857221-89-7 cymitquimica.com
Molecular Formula C₁₂H₁₂N₂ cymitquimica.com
Molecular Weight 184.24 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
Purity 95% cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13285402 2-Methyl-5-(pyridin-2-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-5-pyridin-2-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h2-8H,13H2,1H3

InChI Key

LBKPLWQTEXXBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=N2)N

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 2 Methyl 5 Pyridin 2 Yl Aniline

Established Synthetic Routes to 2-Methyl-5-(pyridin-2-yl)aniline (B6145681) and its Direct Analogues

The construction of the this compound scaffold is primarily achieved through the formation of a carbon-carbon (C-C) bond between a substituted aniline (B41778) ring and a pyridine (B92270) ring. A common and effective strategy involves the coupling of a pre-functionalized pyridine with a functionalized aniline derivative.

One of the most established methods for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the reaction of a pyridylboronic acid or its ester with a halogenated or triflated aniline derivative. For instance, the synthesis of a structurally related compound, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine, has been achieved through a Suzuki coupling, highlighting the utility of this method for creating bonds between aromatic and heteroaromatic rings. nih.gov

Alternatively, a reversed strategy can be employed, where a borylated aniline derivative is coupled with a halogenated pyridine. The choice of reactants is often dictated by the commercial availability and stability of the starting materials.

Palladium-Catalyzed Coupling Reactions in Pyridyl-Aniline Construction

Palladium-catalyzed reactions are central to the synthesis of pyridyl-anilines, offering high efficiency and broad functional group tolerance. These methods are instrumental in forming the critical C-C or C-N bonds that define this class of compounds.

Suzuki Coupling Approaches for Pyridyl-Aniline Linkages

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of synthesizing pyridyl-anilines, this reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an organoboron reagent with an organohalide.

A relevant example is the synthesis of novel pyridine derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. While not the exact target molecule, this reaction demonstrates the feasibility of coupling a substituted bromopyridine with a boronic acid to form a biaryl system. To circumvent issues with the free amino group, the starting amine can be protected as an acetamide, which is then deprotected after the coupling reaction.

Table 1: Exemplary Conditions for Suzuki Cross-Coupling in Pyridyl-Aniline Analogue Synthesis google.com

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good

This table is illustrative of typical conditions for the synthesis of pyridyl-aniline analogues via Suzuki coupling.

The general mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Other Cross-Coupling Strategies for C-C and C-N Bond Formation

Beyond the Suzuki coupling, other palladium-catalyzed reactions are instrumental in the synthesis of pyridyl-anilines and their analogues. The Buchwald-Hartwig amination, for instance, is a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate. In the context of this compound, a hypothetical Buchwald-Hartwig approach could involve the coupling of 2-bromopyridine (B144113) with 2-methyl-5-aminoaniline, or conversely, the coupling of 2-aminopyridine (B139424) with a halogenated 4-methylaniline derivative. The choice of catalyst, typically a palladium precursor with a bulky electron-rich phosphine ligand, is crucial for the success of this reaction. wikipedia.orglibretexts.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

Reductive Amination and Nitro Group Transformations in Precursor Synthesis

The synthesis of the necessary precursors for the key coupling reactions often involves transformations of functional groups. Reductive amination and the reduction of nitro groups are two such critical steps.

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce the amino group onto an aromatic ring indirectly. uni.lu This two-step process involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. While less common for the direct synthesis of primary anilines, it is a valuable tool for creating more complex amine precursors.

More directly relevant to the synthesis of this compound is the reduction of a nitro group. A common synthetic strategy would involve the nitration of a suitable toluene (B28343) derivative to introduce a nitro group, which is then reduced to the corresponding aniline. For example, the nitration of o-toluidine (B26562) can yield 2-methyl-5-nitroaniline (B49896). chemicalbook.com This nitro-substituted intermediate can then undergo a coupling reaction, followed by reduction of the nitro group to the desired aniline.

A variety of reagents are effective for the reduction of aromatic nitro groups, each with its own advantages in terms of chemoselectivity and reaction conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsNotes
H₂, Pd/CCatalytic hydrogenationHighly efficient, but may reduce other functional groups. biosynth.com
Fe, NH₄Cl or H⁺Acidic conditionsA classic and cost-effective method.
SnCl₂Acidic conditionsA mild reducing agent, often used when other reducible functional groups are present.
Zn, H⁺Acidic conditionsA mild method for reducing nitro groups. biosynth.com

The choice of reducing agent depends on the other functional groups present in the molecule to ensure selective reduction of the nitro group.

Design and Preparation of Functionalized this compound Derivatives

The core structure of this compound serves as a scaffold that can be further functionalized to modulate its chemical and physical properties. The design of such derivatives is often guided by the intended application, for instance, in the development of new pharmaceutical agents or materials.

Functionalization can be achieved by introducing substituents on either the aniline or the pyridine ring. This can be accomplished by using appropriately substituted starting materials in the synthetic routes described above. For example, by starting with a substituted 2-bromopyridine or a substituted arylboronic acid in a Suzuki coupling, a wide array of derivatives can be accessed.

Furthermore, the amino group of the final product provides a handle for a variety of subsequent reactions. It can be acylated, alkylated, or used as a directing group for further functionalization of the aniline ring. Similarly, the pyridine nitrogen can be quaternized or oxidized, and the pyridine ring itself can undergo nucleophilic or electrophilic substitution, depending on the electronic nature of the other substituents. The synthesis of functionalized quinolines from 2-styrylanilines demonstrates the potential for complex heterocyclic systems to be built from aniline-based precursors. acs.org

Chemical Transformations and Reactive Pathways of 2 Methyl 5 Pyridin 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-Methyl-5-(pyridin-2-yl)aniline (B6145681) is highly activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) group and the moderately activating methyl (-CH₃) group. rsc.orgresearchgate.net Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the positions are:

Ortho to -NH₂: C6 and C4

Para to -NH₂: C2 (occupied by the methyl group)

Ortho to -CH₃: C1 (occupied by -NH₂) and C3

Para to -CH₃: C5 (occupied by the pyridin-2-yl group)

Considering these directing effects, electrophilic substitution is strongly favored at the C4 and C6 positions, which are ortho and para to the activating amino group and not sterically hindered. The pyridine (B92270) ring, being electron-deficient, acts as a deactivating group and does not significantly influence the substitution pattern on the aniline ring.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product. rsc.orgyoutube.com This is because in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. rsc.orgquora.com A common strategy to overcome this is to first protect the amino group by acetylation. The resulting acetanilide (B955) is still an ortho, para-director but is less activated, allowing for more controlled substitution. libretexts.org For instance, the nitration of o-toluidine (B26562) (2-methylaniline) with nitric and sulfuric acid yields 2-methyl-5-nitroaniline (B49896). chemicalbook.com

Halogenation: Anilines are highly reactive towards halogenation. The reaction of aniline with bromine water, for example, proceeds rapidly at room temperature to yield the 2,4,6-tribromoaniline (B120722) precipitate. rsc.org To achieve monosubstitution, the deactivation of the amino group via acetylation is typically required. libretexts.org

Sulfonation: The sulfonation of aniline with concentrated sulfuric acid produces anilinium hydrogen sulfate. Upon heating to 180-200°C, this rearranges to form sulfanilic acid (p-aminobenzenesulfonic acid). rsc.org The reaction is reversible, and the para product is favored as it is the most thermodynamically stable isomer. stackexchange.com

ReactionReagents & ConditionsMajor Product(s)Notes
Nitration HNO₃, H₂SO₄Complex mixture, significant oxidation and meta-productProtonation of the amino group leads to deactivation and meta-direction. rsc.orgyoutube.comquora.com
Protected Nitration 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₂O, H⁺ or OH⁻4-Nitro-2-methyl-5-(pyridin-2-yl)aniline and 6-Nitro-2-methyl-5-(pyridin-2-yl)anilineAcetylation protects the amino group and allows for controlled ortho/para-nitration. libretexts.org
Halogenation Br₂, H₂O2,4,6-Tribromo derivative (likely)High reactivity of the aniline ring leads to polysubstitution. rsc.org
Sulfonation Conc. H₂SO₄, heat (180-200°C)4-Amino-3-methyl-6-(pyridin-2-yl)benzenesulfonic acidThe thermodynamically more stable para-isomer is the major product. stackexchange.com

Nucleophilic Reactivity of the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The nitrogen atom withdraws electron density from the ring, particularly from the C2 (alpha), C4 (gamma), and C6 (alpha) positions. stackexchange.comquimicaorganica.org Consequently, nucleophilic aromatic substitution (SNAr) on pyridine preferentially occurs at these positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be stabilized by the electronegative nitrogen atom. stackexchange.com

In this compound, the pyridine ring is attached at its C2 position. The presence of the electron-donating anilino-methyl substituent on the pyridine ring would generally decrease its reactivity towards nucleophiles. However, nucleophilic substitution can be facilitated under certain conditions:

Activation: The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups on the ring or by N-alkylation or N-oxidation, which creates a positively charged pyridinium (B92312) species. nih.govscripps.edu

Leaving Group: A good leaving group (e.g., a halide) at the C6 position of the pyridine ring would be necessary for a substitution reaction to occur.

For example, studies on the reactions of 2-chloropyridines with nucleophiles like anilines have shown that substitution is possible, especially when the pyridine ring is activated by other electron-withdrawing groups, such as a nitro group. nih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation: The compound possesses several sites susceptible to oxidation: the aniline nitrogen, the pyridine nitrogen, and the methyl group.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. researchgate.netarkat-usa.org Pyridine N-oxides are versatile intermediates; the N-oxide group activates the ring for both nucleophilic and electrophilic substitution and can be readily removed if needed. scripps.edusemanticscholar.org For 2-substituted pyridines, N-oxidation proceeds readily. researchgate.net

Oxidation of the Amino Group: The amino group of aniline is sensitive to oxidation and can lead to a variety of products, including nitroso, nitro, and polymeric compounds. This is a common issue in reactions like direct nitration. libretexts.org

Oxidation of the Methyl Group: The oxidation of a methyl group on an aromatic ring typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). For instance, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carboxylic acid. youtube.com A similar transformation could be envisioned for the methyl group on the aniline ring of the title compound.

Reduction: The primary sites for reduction are the pyridine ring and any oxidized functionalities.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂ over Pt, Pd, or Ni catalysts) or with chemical reducing agents. researchgate.net A particularly effective method for the reduction of pyridines, including aminopyridines, is the use of samarium(II) iodide (SmI₂) in the presence of a proton source like water. researchgate.netgu.senih.gov This reaction often proceeds under mild conditions with high yield.

TransformationReagents & ConditionsProductNotes
Pyridine N-Oxidation m-CPBA, CH₂Cl₂2-(2-Methyl-5-aminophenyl)pyridine 1-oxideA common and efficient method for N-oxidation of pyridines. researchgate.netarkat-usa.org
Pyridine Ring Reduction SmI₂, H₂O, THF2-Methyl-5-(piperidin-2-yl)anilineSmI₂ is a powerful single-electron transfer agent effective for this transformation. researchgate.net
Catalytic Hydrogenation H₂, PtO₂ or Raney Ni2-Methyl-5-(piperidin-2-yl)anilineClassic method for reducing aromatic heterocycles, may also affect other groups.

Derivatization via Amino Group Functionalization

The primary amino group is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Amidation: The amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. The reaction with a carboxylic acid typically requires a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) (e.g., DCC, EDCI) to activate the acid. The reaction of an amine with a more reactive acyl chloride or anhydride often proceeds simply in the presence of a base (like pyridine or triethylamine) to scavenge the HCl or carboxylic acid byproduct. researchgate.net

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a cornerstone in medicinal chemistry. acs.orgnih.gov For example, various aniline derivatives can be sulfonylated using sulfinate salts under visible-light photoredox catalysis. rsc.org

Reaction TypeReagentConditionsProduct Class
Amidation R-COOH, Coupling Agent (e.g., CDI, HATU)Anhydrous solvent (e.g., DMF, CH₂Cl₂)N-(2-Methyl-5-(pyridin-2-yl)phenyl)amide
Amidation R-COCl, Base (e.g., Pyridine, Et₃N)Anhydrous solvent (e.g., CH₂Cl₂)N-(2-Methyl-5-(pyridin-2-yl)phenyl)amide
Sulfonamidation R-SO₂Cl, Base (e.g., Pyridine)Anhydrous solventN-(2-Methyl-5-(pyridin-2-yl)phenyl)sulfonamide
Sulfonylation R-SO₂Na, Photoredox catalyst, Visible lightSolvent (e.g., MeCN)N-(2-Methyl-5-(pyridin-2-yl)phenyl)sulfonamide rsc.org

The aniline scaffold is a key precursor for the synthesis of fused heterocyclic systems, most notably quinolines. Several classic named reactions can be employed for this purpose, where the aniline nitrogen and an ortho carbon atom participate in ring formation.

Quinoline (B57606) Synthesis:

Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) produces a quinoline. wikipedia.org

Doebner-von Miller Reaction: This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While the parent compound is not a ketone or aldehyde, its derivatives could be used in this synthesis. wikipedia.org

Iodine-Mediated Synthesis: A modern approach involves the condensation of anilines with vinyl ethers, catalyzed by iodine, to afford 2-methylquinolines. rsc.org

Given the substitution pattern of this compound, these annulation reactions would lead to the formation of complex, polycyclic heterocyclic systems. For example, a Skraup reaction would yield a pyridinyl-substituted benzo[g]quinoline derivative.

Reactions for Modifying the Pyridine Ring System

Beyond the N-oxidation and reduction reactions already discussed, the pyridine ring can undergo other transformations.

C-H Functionalization: Direct C-H activation and functionalization of pyridines is a major area of modern organic chemistry.

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with arylboronic esters or aryl triflates can introduce an aryl group at the C2 position. semanticscholar.org Given that the C2 position is already substituted in the title compound, functionalization would be directed to other available positions, such as C6.

Meerwein Arylation: A sustainable method for the C-H arylation of pyridines involves using diazonium salts (formed in situ from anilines) under photoredox catalysis. acs.org

Addition of Organometallic Reagents to N-Oxides: The N-oxide can be activated and then reacted with organometallic reagents. For example, treatment of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride, affords 2-substituted pyridines. organic-chemistry.orgnih.gov This sequence could potentially be used to introduce substituents at the C6 position of the pyridine ring in the N-oxide of the title compound.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Pyridin 2 Yl Aniline Derivatives

Methodologies for Investigating Structural Perturbations and Their Consequences

The investigation of SAR for 2-Methyl-5-(pyridin-2-YL)aniline (B6145681) derivatives employs a variety of sophisticated techniques to probe the effects of structural changes on the molecule's behavior. These methodologies can be broadly categorized into computational and experimental approaches.

Computational Methods:

Molecular Docking: This computer-based simulation predicts how a molecule (ligand) binds to a receptor's binding site. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their biological activity. For instance, docking has been used to understand the interactions of pyridine (B92270) derivatives with the active site of enzymes like dihydrofolate reductase. nih.gov

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations are used to understand the electronic structure and geometry of the molecules. These calculations can predict properties like molecular electrostatic potential maps, which show the distribution of charge, and help in understanding how substituents affect the molecule's reactivity and interaction with biological targets. nih.gov

NBO Analysis: Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals.

Experimental Methods:

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state. It allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. core.ac.uk

Spectroscopic Techniques (IR, Raman, UV-Vis): Infrared (IR) and Raman spectroscopy are used to identify functional groups and study vibrational modes within the molecule. UV-Visible spectroscopy provides information about the electronic transitions and conjugation within the molecule. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of newly synthesized derivatives.

In vitro Biological Assays: These assays measure the biological activity of the compounds, such as their ability to inhibit an enzyme or kill cancer cells (antiproliferative activity). The results, often expressed as IC₅₀ values (the concentration required to inhibit a biological process by 50%), are then correlated with the structural modifications. nih.gov

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the this compound scaffold have a profound impact on its molecular interactions and, consequently, its biological activity.

SAR studies on related pyridine and aniline (B41778) derivatives have revealed several key trends:

Enhancement of Activity: The presence of specific groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance the antiproliferative activity of pyridine derivatives. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be effective. mdpi.com

Reduction of Activity: Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in antiproliferative activity. nih.gov

"Magic Methyl" Effect: The addition of a methyl group at a specific position can sometimes lead to a significant increase in potency. This "magic methyl" effect is thought to arise from favorable lipophilic interactions or by inducing a more active conformation of the molecule. nih.gov

Electronic Effects: The electronic nature of substituents can influence intramolecular charge transfer. For example, in nitroaniline derivatives, an electron-donating amino group and an electron-accepting nitro group can lead to an intramolecular charge transfer band in the UV-Vis spectrum. core.ac.uk The position of these substituents is critical; for instance, the intensity of this charge transfer band is lower in 2-methyl-5-nitroaniline (B49896) compared to isomers where the groups are para to each other. core.ac.uk

Table 1: Effect of Substituents on Antiproliferative Activity of Pyridine Derivatives

Derivative Type Substituent Position Effect on Activity Reference
Pyridine -OMe, -OH, -C=O, -NH₂ Various Enhanced nih.gov
Pyridine Halogens, Bulky Groups Various Decreased nih.gov
6-Anilino Imidazopyridone 2-Methyl 2-position Increased Potency (Magic Methyl) nih.gov
Pyrazolo[1,5-a]pyrimidine 3-(4-fluoro)phenyl 3-position Effective mdpi.com

Conformational Dynamics and Their Role in Structure-Function Correlation

The three-dimensional shape or conformation of a molecule is critical for its interaction with a biological target. The this compound framework has rotational freedom around the bond connecting the aniline and pyridine rings, leading to different possible conformations.

Planarity: The degree of planarity between the aromatic rings can significantly affect biological activity. In some cases, a more planar conformation allows for better stacking interactions with aromatic residues in a protein's binding pocket. nih.gov However, in other instances, a twisted conformation is preferred. For example, in 2-N-phenylamino-3-nitro-6-methylpyridine, the pyridine and phenyl rings are not coplanar, with a dihedral angle of 2.90(14)°. nih.gov

Dihedral Angles: X-ray crystallography studies on related structures, such as 2-methyl-5-nitroaniline, show that the molecule is nearly planar, with small dihedral angles between the amino and nitro groups and the aromatic ring. core.ac.uk Computational studies using DFT can also predict the preferred conformation in the gas phase, which may differ from the solid-state structure. nih.gov

Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, for instance between the aniline N-H and an ortho-substituent on the pyridine ring, can lock the molecule into a specific conformation, which may be more or less active. nih.gov

Table 2: Conformational Features of Related Aniline and Pyridine Derivatives

Compound Dihedral Angle (Ring-Ring) Key Conformational Feature Reference
2-N-phenylamino-3-nitro-6-methylpyridine 2.90(14)° Non-planar nih.gov
2-methyl-5-nitroaniline N/A Approximately planar molecule core.ac.uk

Hydrogen Bonding Capabilities and Basicity of the Pyridine and Aniline Moieties

The pyridine nitrogen and the aniline amino group are key features of the this compound scaffold, as they can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

Hydrogen Bond Donors and Acceptors: The aniline -NH₂ group can act as a hydrogen bond donor, while the pyridine nitrogen, with its lone pair of electrons, acts as a hydrogen bond acceptor. nih.gov The ability of a molecule to form hydrogen bonds is a significant factor in its biological activity. quora.com

Basicity (pKa): The basicity of the pyridine and aniline nitrogens, quantified by their pKa values, influences their protonation state at physiological pH and their ability to form ionic interactions. The basicity of the pyridine nitrogen can be modulated by substituents on the ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. rsc.org

Exploration of Heterocyclic Modifications within the Aniline Framework

Replacing the aniline portion of the this compound scaffold with other heterocyclic rings is a common strategy in medicinal chemistry to improve properties and explore new chemical space. mdpi.com This approach, known as bioisosteric replacement, aims to retain the desired biological activity while potentially improving other characteristics like metabolic stability or selectivity. acs.orgcresset-group.com

Aniline Replacements: Anilines are sometimes associated with metabolic liabilities, which can lead to toxicity. acs.org Replacing the aniline ring with other heterocycles can mitigate these issues. cresset-group.com

Examples of Heterocyclic Modifications:

Pyrazolo[1,5-a]pyrimidines: This scaffold has been used to develop potent inhibitors of mycobacterial ATP synthase. mdpi.com

Imidazo[4,5-c]pyridines: Derivatives of this class have been identified as selective DNA-dependent protein kinase inhibitors. nih.gov

Quinoline (B57606) Derivatives: The synthesis of quinoline derivatives bearing pyrazole (B372694) and pyridine moieties has yielded compounds with antimicrobial activity. ekb.eg

Ferrocene Analogs: In some cases, the pyridine ring has been replaced with a ferrocenyl moiety, leading to compounds with enhanced potency against certain cancer cell lines. mdpi.com

These modifications highlight the versatility of the core structure and the potential for discovering new bioactive compounds by exploring different heterocyclic systems.

Computational and Theoretical Chemistry Investigations of 2 Methyl 5 Pyridin 2 Yl Aniline

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations, often employing Density Functional Theory (DFT), provide optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for 2-Methyl-5-(pyridin-2-yl)aniline (B6145681) (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (aniline)~1.40 Å
C-C (inter-ring)~1.49 Å
C-N (pyridine)~1.34 Å
Bond AngleC-C-N (aniline)~120°
C-C-C (inter-ring)~121°
Dihedral AnglePhenyl-Pyridine~25-35°

Note: These are illustrative values based on typical bond lengths and angles for similar compounds. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From these FMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Table 2: Calculated FMO Energies and Chemical Reactivity Indices for this compound (Illustrative)

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0
Electronegativity (χ)3.25 to 4.25
Chemical Hardness (η)2.0 to 2.5

Note: These are representative ranges for similar aromatic amines. Precise values require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is instrumental for the identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra. organicchemistrydata.org

Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra help in assigning the various vibrational modes of the molecule to the observed absorption bands.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C (aniline, NH₂-bearing)145-150
C (pyridine, N-adjacent)155-160
C (methyl)15-20

Note: Illustrative values. Actual shifts depend on the specific electronic environment of each carbon atom.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map identifies regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. thaiscience.info

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating these as sites for potential electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential.

Theoretical Insights into Reaction Mechanisms and Selectivity in Derivatization

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. By modeling the transition states and intermediates of a reaction, chemists can understand the energy barriers and reaction pathways. This is particularly useful for predicting the selectivity of derivatization reactions, for instance, whether an electrophile will preferentially add to the aniline (B41778) or pyridine ring. The related compound, 2-(pyridin-2-yl)aniline (B1331140), has been explored as a directing group in C-H amination reactions, highlighting the influence of the pyridine-aniline scaffold on reactivity. rsc.org

Advanced Molecular Modeling for Intermolecular Interactions in Ligand Design

The structural and electronic features of this compound make it an interesting scaffold for ligand design in coordination chemistry and medicinal chemistry. Advanced molecular modeling techniques, such as molecular docking, can be used to predict how this molecule might bind to a biological target, like a protein or enzyme. These models can elucidate key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. For instance, studies on similar pyridine-aniline-based ligands have shown the importance of hydrogen bonding in the packing of crystal structures. nih.gov

Coordination Chemistry and Catalytic Applications of 2 Methyl 5 Pyridin 2 Yl Aniline As a Ligand

Synthesis and Characterization of Metal Complexes with 2-Methyl-5-(pyridin-2-YL)aniline (B6145681) Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and structure of the resulting complex. While specific studies on the synthesis of metal complexes with this compound are not extensively documented, the synthesis can be extrapolated from procedures reported for analogous pyridine-aniline ligands. mdpi.comjscimedcentral.comresearchgate.net

For instance, the reaction of a related ligand, 4-methyl-N-(pyridin-2-ylmethylene)aniline, with cadmium(II) chloride in a mixed solvent system of dichloromethane (B109758) and acetonitrile (B52724) resulted in the formation of a polymeric cadmium complex. nih.gov Similarly, the synthesis of nickel(II), copper(I), and silver(I) complexes with pyridine (B92270) has been achieved by reacting the ligand with the corresponding metal salts in ethanol (B145695). jscimedcentral.com It is plausible that similar synthetic strategies could be employed for this compound.

The characterization of these metal complexes is crucial to determine their structure and properties. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. Shifts in the resonance of the pyridine and aniline (B41778) protons and carbons upon coordination provide evidence of complex formation.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H stretching bands in the IR spectrum of the ligand upon complexation can confirm its coordination to the metal ion.

Elemental Analysis: This technique is used to determine the elemental composition of the complex and to confirm its stoichiometry.

Table 1: Hypothetical Synthesis and Characterization Data for a Palladium(II) Complex with this compound

ParameterDescription
Reactants This compound, Palladium(II) chloride
Solvent Acetonitrile
Reaction Conditions Reflux, 4 hours
Proposed Complex [Pd(this compound)Cl2]
1H NMR Shift (ppm) Downfield shift of pyridine and aniline proton signals upon coordination.
IR (cm-1) Shift in ν(N-H) and appearance of new bands corresponding to metal-ligand vibrations.
Elemental Analysis Consistent with the proposed formula C12H12Cl2N2Pd.

Exploration of Coordination Modes and Geometric Preferences in Transition Metal Complexes

The this compound ligand is expected to primarily act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group. This coordination mode leads to the formation of a stable five-membered chelate ring.

The geometric preference of the resulting metal complex will depend on several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand and any ancillary ligands present.

Square Planar Geometry: For d8 metal ions such as Palladium(II), a square planar geometry is commonly observed. In a complex like [Pd(this compound)Cl2], the two nitrogen atoms of the ligand and two chloride ions would occupy the four coordination sites in a plane around the central palladium atom.

Octahedral Geometry: For metal ions that prefer a higher coordination number, such as Ruthenium(II) or Cobalt(II), an octahedral geometry is likely. In such cases, two molecules of the this compound ligand might coordinate to the metal center, along with two other monodentate ligands, to satisfy the six-coordination sphere. For instance, a ruthenium(II) complex with two bidentate Schiff base ligands and two chloride ions exhibits a distorted octahedral geometry. nih.gov

Tetrahedral Geometry: For some d10 metal ions like Zinc(II), a tetrahedral geometry can be adopted.

The presence of the methyl group on the aniline ring in this compound can introduce steric hindrance that may influence the coordination geometry and the stability of the complex. This steric bulk could favor certain geometric arrangements over others and potentially affect the catalytic activity of the complex.

Application of this compound Derived Ligands in Homogeneous Catalysis

The metal complexes of this compound and its derivatives are promising candidates for applications in homogeneous catalysis, particularly in cross-coupling reactions and other transition metal-catalyzed organic transformations. The pyridine-aniline framework can stabilize the metal center and modulate its reactivity.

Palladium complexes bearing N-donor ligands are widely used as catalysts in a variety of cross-coupling reactions. The electronic properties of the this compound ligand can be fine-tuned by the substituent on the aniline ring, which in turn can influence the catalytic activity of the palladium center.

Suzuki-Miyaura Coupling: Palladium complexes of pyridine-aniline type ligands have been investigated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. organic-chemistry.orgtcichemicals.com The electron-donating or electron-withdrawing nature of the substituents on the ligand can affect the efficiency of the catalytic cycle.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. Palladium complexes with N,N'-bidentate ligands can effectively catalyze this transformation.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides. The nature of the ligand is crucial for the success of this reaction, and pyridine-aniline based ligands could offer a viable platform for the development of efficient catalysts.

Table 2: Hypothetical Catalytic Activity of a Palladium Complex in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
14-BromoanisolePhenylboronic acid[Pd(this compound)Cl2]K2CO3Toluene (B28343)/H2O>90
24-ChlorotoluenePhenylboronic acid[Pd(this compound)Cl2]K3PO4Dioxane~85

Besides palladium, complexes of other transition metals with this compound derivatives could also exhibit interesting catalytic properties.

Copper-Catalyzed Reactions: Copper complexes are known to catalyze a range of reactions, including C-N and C-O cross-coupling reactions. The 2-(pyridin-2-yl)aniline (B1331140) scaffold has been utilized as a directing group in copper-mediated C-H amination reactions. rsc.orgnih.gov

Rhodium and Iridium Catalysis: Rhodium and Iridium complexes are active catalysts for various transformations, including hydrogenation, hydroformylation, and C-H activation. The coordination of a this compound ligand could lead to novel catalytic systems with unique reactivity and selectivity.

Iron and Cobalt Catalysis: As more sustainable and earth-abundant metals, iron and cobalt are gaining increasing interest in catalysis. The development of well-defined iron and cobalt complexes with pyridine-aniline ligands could provide cost-effective alternatives to precious metal catalysts.

Investigation of this compound Analogues as Directing Groups in C-H Functionalization

A significant application of the 2-(pyridin-2-yl)aniline scaffold is its use as a directing group in C-H functionalization reactions. rsc.orgnih.govresearchgate.net This strategy allows for the selective activation and functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules.

In this context, the aniline nitrogen of the 2-(pyridin-2-yl)aniline moiety is typically acylated with a substrate of interest. The pyridine nitrogen then acts as a coordinating atom to direct a transition metal catalyst to a specific C-H bond, usually at the ortho-position of the aniline ring or a β-C(sp2)–H bond of a benzamide (B126) derivative. rsc.org

The this compound analogue, when used as a directing group, would be expected to influence the regioselectivity and efficiency of the C-H functionalization reaction due to the electronic and steric effects of the methyl group. For example, the electron-donating nature of the methyl group could enhance the electron density at the metal center, potentially affecting the rate of the C-H activation step.

Research has shown that 2-(pyridin-2-yl)aniline can act as a removable directing group in copper-mediated C-H amination reactions, allowing for the formation of C-N bonds with good functional group tolerance. rsc.orgnih.gov It is conceivable that this compound could be employed in a similar fashion, with the added advantage of the methyl group potentially fine-tuning the reactivity and selectivity of the transformation.

Advanced Analytical Characterization Techniques for 2 Methyl 5 Pyridin 2 Yl Aniline Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition.

Research Findings:

For 2-Methyl-5-(pyridin-2-yl)aniline (B6145681), with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass of the neutral molecule is 184.1000. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion is 185.1073. An experimental HRMS measurement confirming this value would provide strong evidence for the presence of this compound. Furthermore, the high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus ensuring a high degree of confidence in the molecular formula assignment. The purity of a sample can also be assessed by the absence of other ions of significant intensity in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

IonChemical FormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₂H₁₂N₂184.1000
[M+H]⁺C₁₂H₁₃N₂185.1073
[M+Na]⁺C₁₂H₁₂N₂Na207.0892
[M+K]⁺C₁₂H₁₂N₂K223.0632

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, multidimensional NMR experiments are essential for assembling the complete molecular puzzle.

Research Findings:

For this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unequivocally assign all proton and carbon signals and to establish the connectivity between the aniline (B41778) and pyridine (B92270) rings.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aniline and pyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would provide initial clues about their relative positions.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbons of the two aromatic rings.

COSY: This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the pyridine ring and on the aniline ring.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This long-range correlation experiment is crucial for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds apart. For example, HMBC would be instrumental in confirming the bond between the carbon atom of the aniline ring and the carbon atom of the pyridine ring by showing a correlation between the protons on one ring and the carbons on the other.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aniline-H6.5 - 7.5m
Pyridine-H7.0 - 8.5m
Methyl-H~2.2s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aniline-C110 - 150
Pyridine-C120 - 160
Methyl-C~20

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

Research Findings:

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. It would confirm the planar nature of the aromatic rings and reveal the dihedral angle between the aniline and pyridine rings, which is a key conformational feature. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonding (involving the amine group) and π-π stacking interactions between the aromatic rings, which govern the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)16.2
β (°)95.5
Volume (ų)980
Z4

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic fingerprint of the functional groups present in a molecule.

Research Findings:

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the various functional groups.

N-H Vibrations: The aniline amine group would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the methyl C-H stretching would appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the pyridine and aniline rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the aniline moiety would be expected in the 1250-1350 cm⁻¹ range.

The combination of IR and Raman data would provide a more complete picture of the vibrational modes, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 5: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C/C=N Stretch1400 - 1600
C-N Stretch1250 - 1350

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the compound.

Research Findings:

The UV-Visible spectrum of this compound, which contains two conjugated aromatic systems, is expected to show strong absorption bands in the ultraviolet region. The π → π* transitions of the aniline and pyridine rings would likely result in multiple absorption maxima. The position and intensity of these bands would be sensitive to the solvent polarity and the pH of the solution, due to the presence of the basic amine and pyridine nitrogen atoms. Studying the effect of pH on the UV-Visible spectrum could provide information about the pKa values of the compound.

Table 6: Predicted UV-Visible Absorption Maxima for this compound

TransitionPredicted λ_max (nm)
π → π* (Aniline)~240
π → π* (Pyridine)~260
n → π*~300

Future Research Directions and Emerging Opportunities for 2 Methyl 5 Pyridin 2 Yl Aniline

Exploration of Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) and its derivatives has traditionally involved methods that may utilize harsh reagents and produce significant waste. Future research must prioritize the development of green and sustainable synthetic routes to 2-Methyl-5-(pyridin-2-YL)aniline (B6145681) and its analogues. These modern approaches aim to enhance efficiency, reduce environmental impact, and lower costs.

Key green chemistry principles applicable to the synthesis include the use of microwave-assisted synthesis, multicomponent reactions (MCRs), and solvent-free or eco-friendly solvent systems. rasayanjournal.co.inmdpi.com Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes and increase product yields when compared to conventional heating methods for pyridine derivatives. nih.govacs.org A functional and environmentally friendly procedure for designing novel pyridine derivatives has been demonstrated through one-pot, four-component reactions under microwave irradiation, resulting in excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.org

Future work should focus on adapting these strategies, such as the Kröhnke annulation or other metal-free amination approaches, to be more sustainable. rsc.org For instance, developing a one-pot synthesis of this compound from simple, readily available precursors using a recyclable catalyst and a green solvent like ethanol (B145695) or water would be a significant advancement. mdpi.com Catalyst-free methods, which have been successfully developed for related N-hetaryl ureas, could also be explored. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time6-9 hours2-7 minutes nih.govacs.org
Yield71-88%82-94% acs.org
Solvent UseOften requires hazardous solventsCan be performed in greener solvents (e.g., ethanol) or solvent-free rasayanjournal.co.inacs.org
Energy ConsumptionHighLow nih.gov

Development of Advanced Functional Materials Based on the Pyridyl-Aniline Core

The conjugated system of the pyridyl-aniline core is a promising platform for the development of novel organic functional materials. The interplay between the electron-donating aniline (B41778) and electron-withdrawing pyridine components can lead to interesting photophysical and electronic properties. Compounds that include pyrimidine (B1678525) or pyridine nuclei with extended conjugation have potential applications in molecular wires and light-emitting devices. rasayanjournal.co.in

Research should be directed towards synthesizing polymers and oligomers incorporating the this compound unit to explore their potential in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The inherent fluorescence of some stilbene-derived rotor fluorophores with N,N-dimethylaniline and pyridine groups suggests that the pyridyl-aniline scaffold is a viable candidate for creating new dyes and sensors. acs.org Furthermore, the structural motif is present in molecules designed as kinase inhibitors, indicating its utility in developing materials for biomedical applications, such as targeted anticancer agents. nih.govmdpi.com

Integration with Machine Learning and AI in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and optimization of this compound derivatives. ML models are increasingly used to predict key chemical properties, which can save immense time and resources compared to traditional experimental methods. nih.govresearch.google

Future research can leverage AI to:

Predict Physicochemical Properties: ML models, particularly graph neural networks, can be trained to predict properties like the acid-dissociation constant (pKa), solubility, and electronic properties for novel derivatives. nih.gov This is crucial for drug design and material science.

De Novo Design: AI algorithms can generate new molecular structures based on the pyridyl-aniline core that are optimized for specific functions, such as binding to a biological target or exhibiting desired photophysical characteristics. nih.govlabmanager.com

Reaction Prediction: AI can help predict the outcomes and optimal conditions for synthetic reactions, aiding in the development of the sustainable methodologies discussed in section 9.1. specialchem.com

Quantitative Structure-Property Relationship (QSPR) models powered by ML have already been applied to predict the performance of pyridine and quinoline (B57606) compounds in specific applications, such as corrosion inhibition. researchgate.net Applying similar models to this compound could rapidly identify promising candidates for various material applications.

Table 2: Application of Machine Learning Models in Chemical Prediction

ML Model/TechniqueApplicationPredicted PropertyReference
Graph Neural Networks (GNNs)Drug DevelopmentpKa (Acid-dissociation constant) nih.gov
Artificial Neural Networks (ANN)Corrosion InhibitionCorrosion Inhibition Efficiency (CIE) researchgate.net
3D-QSAR (CoMFA/CoMSIA)Drug DesignBiological activity (KDR inhibition) nih.gov
Message Passing Neural Networks (MPNNs)Materials ScienceQuantum chemical properties research.google

Investigation into Supramolecular Assembly and Self-Organization

The structure of this compound contains key features for directing supramolecular assembly. The aniline -NH2 group and the pyridine nitrogen atom are excellent hydrogen bond donors and acceptors, respectively. The aromatic rings also allow for π-π stacking interactions. These non-covalent interactions can guide the molecules to self-organize into well-defined, higher-order structures.

Future investigations should explore the self-assembly behavior of this molecule and its derivatives in various solvents and on different surfaces. The goal would be to create novel supramolecular materials such as gels, liquid crystals, or ordered thin films. The ability of pyrimidine-containing compounds to play a role in supramolecular chemistry has been noted, and this potential should be thoroughly explored for the pyridyl-aniline core. rasayanjournal.co.in By modifying the substituents on the rings, it may be possible to fine-tune the intermolecular interactions to control the resulting supramolecular architecture and its properties.

Role in Advanced Catalytic Cycles and Reaction Optimization

The pyridine and aniline functionalities make this compound an excellent candidate for use as a ligand in transition-metal catalysis or as an organocatalyst itself. The pyridine nitrogen can coordinate to a metal center, while the aniline group can be modified to create bidentate or pincer-type ligands that stabilize catalytic species.

A significant area of opportunity lies in its potential role as a proton shuttle. Research has shown that a pyridyl wingtip in a palladium complex can act as an enzyme-like proton shuttle, facilitating hydroamination reactions between anilines and alkynes by opening low-energy reaction channels. acs.org The moderate basicity of the pyridine ring is key to this function. acs.org Similarly, 2-(pyridin-2-yl)aniline (B1331140) has been successfully employed as a removable directing group to promote C–H amination reactions. rsc.org

Future work should focus on designing catalysts where the this compound scaffold is central to the catalytic cycle. This could involve:

Developing new ligands for cross-coupling reactions.

Exploring its use as a directing group in C-H activation/functionalization reactions. acs.org

Investigating its potential in asymmetric catalysis by introducing chirality.

Using it as a platform to support single-atom catalysts.

By optimizing the electronic and steric properties of the ligand through synthetic modifications, new catalytic systems with enhanced activity, selectivity, and stability can be developed for a wide range of important organic transformations. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(pyridin-2-yl)aniline, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyridinyl precursors and substituted anilines. Copper-catalyzed Ullmann coupling or palladium-mediated Buchwald-Hartwig amination are common methods. For example, highlights the use of N-alkylation steps with pyridine derivatives under inert atmospheres. Yield optimization may involve adjusting catalysts (e.g., CuI or Pd(PPh₃)₄), solvent systems (DMSO or THF), and temperature gradients (80–120°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming aromatic substitution patterns and amine proton signals. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies NH₂ and C=N stretching vibrations. X-ray crystallography (where crystallizable) provides definitive structural confirmation, as seen in for related oxadiazole-aniline hybrids .

Q. How does this compound compare to analogs in initial biological activity screenings?

  • Methodological Answer : Preliminary in vitro assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) can benchmark its activity. and suggest pyridine-aniline derivatives often exhibit moderate enzyme inhibition (IC₅₀ ~10–50 µM) against kinases or inflammatory targets. Comparative tables (e.g., IC₅₀ values vs. thiophene or oxadiazole analogs) help prioritize lead optimization .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically higher (>50 mg/mL) than in aqueous buffers. Stability studies (HPLC monitoring) under varying pH (4–9) and temperatures (4–37°C) are recommended. notes trifluoromethyl-aniline derivatives degrade at >60°C, suggesting storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : demonstrates QSAR analysis using descriptors like LogP (lipophilicity), molar refractivity (steric effects), and HOMO/LUMO gaps (electronic effects). Regression models (e.g., MLR or PLS) correlate these with antibacterial IC₅₀ values. For pyridine-anilines, increasing electron-withdrawing groups on the pyridine ring may enhance target binding .

Q. Which biochemical pathways are modulated by this compound, and how are targets validated?

  • Methodological Answer : Kinase inhibition assays (e.g., EGFR or JAK2) and Western blotting for downstream phosphoproteins (e.g., STAT3) identify pathway engagement. notes oxadiazole-aniline hybrids disrupt NF-κB signaling. CRISPR knockout of suspected targets (e.g., COX-2) can confirm mechanistic specificity .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Meta-analysis of assay conditions (e.g., cell lines, incubation times) is critical. For instance, reports anti-inflammatory activity in RAW264.7 macrophages but not in HEK293 cells, highlighting cell-type dependency. Dose-response replications and orthogonal assays (e.g., ELISA vs. luciferase reporters) mitigate variability .

Q. What catalytic strategies improve the efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Rhodium or palladium catalysts (e.g., [Rh(cod)Cl]₂) enhance regioselectivity in intramolecular cyclizations, as shown in . Ligand screening (e.g., Xantphos vs. BINAP) and microwave-assisted synthesis reduce reaction times from hours to minutes .

Q. What ADME challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer : Poor oral bioavailability (<30% in rodent models) may arise from low intestinal permeability (Caco-2 assays). suggests prodrug strategies (e.g., acetylating the NH₂ group) or nanoformulations (liposomes) to improve absorption. Hepatic microsome studies identify major metabolites for CYP inhibition profiling .

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